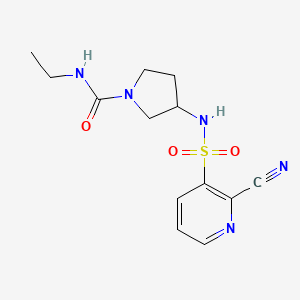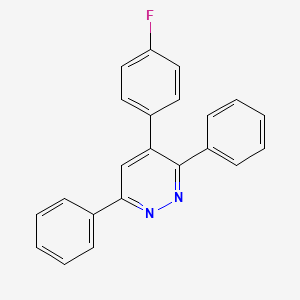
N-(4-ブロモフェニル)-1,3-ベンゾチアゾール-2-カルボチオアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl group and the benzothiazole moiety in the structure of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide contributes to its unique chemical properties and biological activities.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Shows promising anticancer activity, particularly against breast cancer cell lines. It is also being investigated for its potential use in the treatment of other types of cancer.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide is a newly synthesized compound with promising antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
The mode of action of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide involves interaction with its targets, leading to changes that inhibit their growth or proliferation . Molecular docking studies have shown that this compound has a good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT), indicating a strong interaction with its targets .
Biochemical Pathways
It is known that the compound exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
The result of the action of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide is the inhibition of growth or proliferation of its targets. In vitro studies have shown promising antimicrobial activity against bacterial and fungal species, as well as antiproliferative activity against the MCF7 cancer cell line .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide typically involves the condensation of 4-bromoaniline with 2-mercaptobenzothiazole. The reaction is carried out in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thioamide group can be oxidized to form the corresponding sulfonamide or sulfoxide derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of sulfonamide or sulfoxide derivatives.
Reduction Reactions: Formation of amine derivatives.
類似化合物との比較
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide can be compared with other benzothiazole derivatives, such as:
N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide: Similar structure but with a chlorine atom instead of bromine. Exhibits similar biological activities but with different potency.
N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide: Contains a methyl group instead of bromine. Shows different pharmacokinetic properties and biological activities.
N-(4-nitrophenyl)-1,3-benzothiazole-2-carbothioamide: Contains a nitro group, which can be reduced to an amine group. Exhibits different reactivity and biological activities.
The uniqueness of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs.
特性
IUPAC Name |
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2S2/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMAUOOCZVHGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine](/img/structure/B2554046.png)
![N-ethyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2554047.png)


![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554052.png)
![N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2554054.png)
![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2554056.png)
![8-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2554059.png)
![N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide](/img/structure/B2554060.png)

